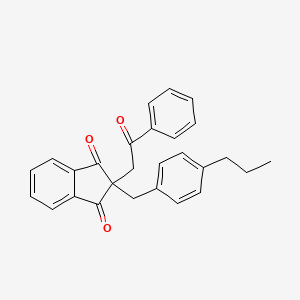
(2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate: is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which can influence its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate typically involves the reaction of 2-bromo-4-chlorophenol with 2-methylpropyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 2-bromo-4-chlorophenol and 2-methylpropanol.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to proteins or other biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
作用機序
The mechanism of action of (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate depends on its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The carbonate group can undergo hydrolysis, releasing the active phenol and alcohol, which can then interact with biological targets.
類似化合物との比較
(2-Bromo-4-chlorophenyl)methanol: Similar structure but lacks the carbonate group.
(2-Bromo-4-chlorophenyl)acetic acid: Similar structure but contains an acetic acid group instead of the carbonate group.
(2-Bromo-4-chlorophenyl)amine: Similar structure but contains an amine group instead of the carbonate group.
Uniqueness:
- The presence of the carbonate group in (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate makes it unique compared to its analogs. This group can undergo hydrolysis, releasing active components that can interact with biological targets. Additionally, the combination of bromine and chlorine atoms on the phenyl ring can influence its reactivity and binding affinity, making it a versatile compound for various applications.
特性
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-7(2)6-15-11(14)16-10-4-3-8(13)5-9(10)12/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRIFGTZQWASSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-2-{[3-(4-nitrophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B5999919.png)
![7-methyl-2-{5-[(methylthio)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5999924.png)
![[3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B5999925.png)


![2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B5999933.png)
![methyl 3-butyryl-4-[(2,4-dimethoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5999946.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5999954.png)
![ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5999966.png)

![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5999973.png)
![Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5999974.png)
![2-{4-[2-(TERT-BUTYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL]-4-OXOBUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5999978.png)
![5,7-Dimethyl-2-(1-methyl-2,3-dihydroindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5999990.png)
